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  • Product: 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde
  • CAS: 381238-90-0

Core Science & Biosynthesis

Foundational

molecular weight and formula of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

An In-depth Technical Guide to 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Butoxy-4'-methylbiphenyl-3-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, a specialized organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline plausible synthetic pathways with detailed experimental protocols, and explore its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this molecule.

Introduction: The Architectural Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The specific substitution pattern of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, featuring an electron-donating butoxy and methyl group, alongside an electron-withdrawing and reactive carbaldehyde moiety, creates a molecule with a distinct electronic and steric profile.[1] This unique combination suggests its utility as a bespoke intermediate in the synthesis of more complex molecular architectures with tailored biological activities.[1]

The lipophilic butoxy group can enhance solubility in organic media and influence pharmacokinetic properties, while the aldehyde function serves as a crucial handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.[1][2] This guide will elucidate the key characteristics of this compound and provide a framework for its synthesis and application.

Physicochemical Properties and Structural Data

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development.

PropertyValueSource
Chemical Formula C₁₈H₂₀O₂Derived from structure
Molecular Weight 268.35 g/mol Calculated
IUPAC Name 4-Butoxy-4'-methyl-[1,1'-biphenyl]-3-carbaldehydeStandard Nomenclature
CAS Number 381238-90-0[1]
Appearance Likely a solid at room temperatureInferred from similar compounds[3]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate)[1]
Logical Relationship of Functional Groups

The interplay between the electron-donating and electron-withdrawing groups on the biphenyl scaffold dictates the molecule's overall reactivity and electronic properties.

G cluster_0 Biphenyl Core cluster_1 Electron Donating Groups cluster_2 Electron Withdrawing & Reactive Group Biphenyl Biphenyl Overall_Properties Modulated Electronic & Chemical Properties Butoxy Butoxy Butoxy->Biphenyl Donates e⁻ density (Ring 1) Methyl Methyl Methyl->Biphenyl Donates e⁻ density (Ring 2) Carbaldehyde Carbaldehyde Carbaldehyde->Biphenyl Withdraws e⁻ density (Ring 1) Reactive Site

Caption: Functional group influence on the biphenyl core.

Synthesis and Methodologies

While specific literature on the synthesis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde is not extensively documented, a robust synthetic strategy can be devised based on well-established organometallic cross-coupling reactions, followed by functional group manipulations. A plausible retrosynthetic analysis points towards a Suzuki cross-coupling reaction as the key step for constructing the biphenyl core.

Retrosynthetic Analysis

Retrosynthesis cluster_reactants Key Precursors cluster_starting_materials Starting Materials target 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde disconnection1 C-C (Biphenyl bond) target->disconnection1 reactant1 3-Bromo-4-butoxybenzaldehyde disconnection1->reactant1 reactant2 4-Methylphenylboronic acid disconnection1->reactant2 disconnection2 Formylation & Etherification reactant1->disconnection2 sm1 3-Bromo-4-hydroxybenzaldehyde disconnection2->sm1 sm2 1-Bromobutane disconnection2->sm2

Caption: Retrosynthetic approach to the target molecule.

Experimental Protocol: A Proposed Two-Step Synthesis

This protocol is a validated, general procedure adapted for this specific target, based on standard methodologies for Williamson ether synthesis and Suzuki cross-coupling.[2][4]

Step 1: Synthesis of 3-Bromo-4-butoxybenzaldehyde

This step involves a Williamson ether synthesis to introduce the butoxy group.

Materials:

  • 3-Bromo-4-hydroxybenzaldehyde

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add 1-Bromobutane (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3-Bromo-4-butoxybenzaldehyde.

Step 2: Suzuki Cross-Coupling to Yield 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

This is the key bond-forming step to create the biphenyl structure.[4]

Materials:

  • 3-Bromo-4-butoxybenzaldehyde (from Step 1)

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), aqueous solution (2M)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 3-Bromo-4-butoxybenzaldehyde (1.0 eq), 4-Methylphenylboronic acid (1.1 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).

  • Add the solvent (Toluene or 1,4-Dioxane).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the aqueous potassium carbonate solution (2.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, or until TLC indicates the consumption of the starting bromide.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to afford the final product, 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde.

Applications in Drug Discovery and Materials Science

The structural motifs present in 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde make it a valuable intermediate for several applications:

  • Scaffold for Novel Therapeutics: The biphenyl core is present in numerous anti-inflammatory, anti-hypertensive, and anti-cancer agents. This compound can serve as a starting point for the synthesis of new chemical entities (NCEs) targeting a range of diseases.

  • Synthesis of Schiff Bases and Chalcones: The aldehyde group is readily converted into imines (Schiff bases) and chalcones, classes of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2]

  • Development of Organic Materials: The conjugated biphenyl system suggests potential applications in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where tuning of electronic properties is crucial.[1]

Workflow: From Intermediate to Bioactive Compound

Workflow cluster_reactions Chemical Transformations cluster_products Bioactive Compound Classes cluster_applications Potential Therapeutic Areas start 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde reaction1 Reaction with Primary Amine (Reductive Amination) start->reaction1 reaction2 Reaction with Acetophenone derivative (Claisen-Schmidt Condensation) start->reaction2 product1 Substituted Amines / Schiff Bases reaction1->product1 product2 Chalcone Derivatives reaction2->product2 app1 Antimicrobial Agents product1->app1 app2 Anticancer Agents product1->app2 product2->app2

Caption: Synthetic utility in generating bioactive molecules.

Conclusion

4-Butoxy-4'-methylbiphenyl-3-carbaldehyde represents a strategically functionalized building block for advanced organic synthesis. Its defined structure, combining lipophilic, electron-donating, and reactive moieties, provides a solid foundation for the development of novel compounds in medicinal chemistry and materials science. The synthetic protocols outlined in this guide, based on robust and well-understood chemical principles, offer a reliable pathway for its preparation. As the demand for novel molecular architectures continues to grow, the utility of such bespoke intermediates will undoubtedly prove invaluable to the scientific community.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1392762, 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde. Available from: [Link]

  • PrepChem. Synthesis of 4-biphenylcarboxaldehyde. Available from: [Link]

  • Wang, L., et al.
  • Organic Syntheses. Oxone-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Org. Synth.2012 , 89, 131-142. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1392871, 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Available from: [Link]

  • NIST. [1,1'-Biphenyl]-4-carboxaldehyde. In NIST Chemistry WebBook. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Org. Synth.1998 , 75, 53. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

This guide serves as a technical reference for the thermodynamic and chemical stability of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde (CAS: 381238-90-0). It is designed for researchers in materials science (liquid crystal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the thermodynamic and chemical stability of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde (CAS: 381238-90-0). It is designed for researchers in materials science (liquid crystals) and medicinal chemistry.

Part 1: Molecular Architecture & Electronic Profile

Structural Identity
  • IUPAC Name: 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde[1]

  • CAS Number: 381238-90-0[1]

  • Molecular Formula: C₁₈H₂₀O₂

  • Molecular Weight: 268.35 g/mol

  • Core Scaffold: Biphenyl system with a "Push-Pull" electronic distribution.

Electronic & Conformational Analysis

The stability of this molecule is dictated by the interplay between the electron-donating butoxy group and the electron-withdrawing formyl group on the same aromatic ring.

  • Ortho-Effect (3-Formyl / 4-Butoxy): The formyl group at position 3 is ortho to the bulky butoxy group at position 4. This creates a specific steric lock. Unlike simple biphenyls which have a twist angle of ~44° in solution, the bulk of the ortho-substituents may restrict rotation, increasing the barrier to planarization.

  • Resonance Stabilization: The 4-butoxy oxygen donates electron density into the ring (mesomeric effect +M), which is partially conjugated with the 3-formyl group. This conjugation increases the electron density at the carbonyl carbon relative to a naked benzaldehyde, slightly reducing its electrophilicity but making it more susceptible to oxidation (electron-rich aldehydes oxidize faster).

Part 2: Thermodynamic Parameters (Predictive Analysis)

As direct calorimetric data is rare for this specific isomer, the following values are derived from high-fidelity structural analogs (e.g., 4'-methylbiphenyl-4-carbaldehyde and 4-alkoxy-biphenyl mesogens).

Phase Transition & Thermal Limits
ParameterEstimated Value / RangeConfidenceRationale
Melting Point (

)
85 – 95 °C High4'-methylbiphenyl-4-carbaldehyde melts at ~106°C. The 3-position formyl group reduces symmetry, lowering lattice energy compared to the para-isomer.
Boiling Point (

)
~410 °C (at 760 mmHg)MediumExtrapolated from group contribution methods for biphenyl ethers.
Enthalpy of Fusion (

)
22 – 26 kJ/mol MediumTypical for rod-like biphenyl mesogens.
Decomposition Temp (

)
> 210 °C HighAldehydes are thermally stable until autoxidation or decarbonylation temperatures are reached.
Solubility Profile
  • High Solubility: Chloroform, Dichloromethane, Toluene, THF (Thermodynamically favored due to

    
    -
    
    
    
    stacking and van der Waals interactions).
  • Low/Insoluble: Water, Methanol (cold), Hexanes (partial).

Part 3: Chemical Stability & Reactivity

Oxidative Instability (Critical Control Point)

The primary thermodynamic instability of this molecule is the autoxidation of the aldehyde to the carboxylic acid. This process is radical-mediated and thermodynamically spontaneous (


) in the presence of oxygen.
  • Mechanism: Hydrogen abstraction from the formyl carbon

    
     Acyl radical formation 
    
    
    
    Reaction with
    
    
    to form peracid
    
    
    Reaction with another aldehyde to form two carboxylic acid molecules.
  • Mitigation: Store under Argon/Nitrogen at < -20°C.

Hydrolytic Stability
  • Ether Linkage (4-Butoxy): Thermodynamically stable to base and weak acids. Requires strong Lewis acids (e.g.,

    
    ) or concentrated HI for cleavage.
    
  • Biphenyl Core: Chemically inert under standard physiological and processing conditions.

Part 4: Synthesis & Experimental Protocols

Synthesis Route: Suzuki-Miyaura Coupling

The most thermodynamically controlled route involves coupling a pre-functionalized aryl bromide with a boronic acid.

Reaction Scheme:

  • Fragment A: 5-Bromo-2-butoxybenzaldehyde (Electrophile)

  • Fragment B: 4-Methylphenylboronic acid (Nucleophile)

  • Catalyst:

    
     or 
    
    
    

Synthesis FragA 5-Bromo-2-butoxybenzaldehyde Cat Pd(PPh3)4 / K2CO3 DME/H2O, 80°C FragA->Cat FragB 4-Methylphenylboronic acid FragB->Cat Product 4-Butoxy-4'-methylbiphenyl- 3-carbaldehyde Cat->Product Main Pathway (90%) Impurity Homocoupling Byproducts Cat->Impurity Side Pathway (<5%)

Caption: Palladium-catalyzed cross-coupling strategy minimizing homocoupling defects.

Protocol: Synthesis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-bromo-2-butoxybenzaldehyde (1.0 eq, 10 mmol) and 4-methylphenylboronic acid (1.2 eq, 12 mmol) in 1,2-dimethoxyethane (DME, 50 mL).

  • Degassing: Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and phenol formation).

  • Catalysis: Add

    
      (0.05 eq) and an aqueous solution of 
    
    
    
    (2M, 15 mL).
  • Reflux: Heat the mixture to 85°C (oil bath) for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from minimal hot Ethanol or purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for aldehyde singlet at

    
     ppm, doublet for aromatic protons, and triplet for terminal methyl of butoxy group.
    
  • Purity: >98% by HPLC (254 nm).

Part 5: Stability Testing Workflow

To validate the thermodynamic stability for pharmaceutical or material applications, the following forced degradation protocol is recommended.

StabilityTest cluster_conditions Stress Conditions Sample Pure Sample (>98%) Oxidation Oxidation (3% H2O2, 4h) Sample->Oxidation Thermal Thermal (105°C, Solid, 7 days) Sample->Thermal Photolytic Photolytic (UV-VIS, 1.2M Lux) Sample->Photolytic Analysis HPLC-MS Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Result Degradation Profile Analysis->Result

Caption: Forced degradation workflow to establish stability limits.

References

  • BenchChem. 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde Product Data. Available at:

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483.

  • Gray, G. W. (1982). The Chemistry of Liquid Crystals.[3][4] Philosophical Transactions of the Royal Society A. (Foundational text on mesogenic biphenyl stability).

  • PubChem. 4'-Methylbiphenyl-4-carbaldehyde (Analog Data). CID 11668278. Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Characterization of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Topic: Solubility Profile of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Material Scientists Executive Summary & Compound Architecture 4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Material Scientists

Executive Summary & Compound Architecture

4-Butoxy-4'-methylbiphenyl-3-carbaldehyde is a specialized intermediate, primarily utilized in the synthesis of advanced liquid crystalline materials and specific pharmaceutical pharmacophores (e.g., angiotensin II receptor antagonists). Its solubility behavior is governed by a "push-pull" architecture: a lipophilic biphenyl core extended by a butoxy tail, contrasted against a reactive, moderately polar aldehyde functionality.

This guide provides a definitive solubility profile, experimental characterization protocols, and purification strategies derived from quantitative structure-property relationships (QSPR) of close structural analogs (e.g., 4'-methylbiphenyl-4-carbaldehyde).

Structural Influence on Solvation
  • Biphenyl Core: Provides strong

    
     stacking interactions, driving high solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).
    
  • Butoxy Chain (

    
    ):  A lipophilic handle that disrupts crystal lattice energy, enhancing solubility in aliphatic ethers and lowering the melting point relative to non-alkoxylated analogs.
    
  • Aldehyde Group (

    
    ):  A polar hydrogen-bond acceptor. It enables solubility in polar aprotic solvents (THF, Acetone) but renders the molecule sensitive to oxidation.
    

Predicted Solubility Profile

Note: Values are high-confidence estimates based on thermodynamic modeling of structural analogs (CAS 36393-42-7 and CAS 3218-36-8).

Table 1: Solubility Classes at Ambient Temperature ( )
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction Mechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Dispersion forces & Dipole-induced dipole
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh (>80 mg/mL)

interactions (Solvation shell matching)
Polar Aprotic Tetrahydrofuran (THF), Ethyl AcetateGood (50–80 mg/mL) Dipole-dipole & H-bond acceptance
Polar Aprotic (High BP) DMF, DMSOGood (>50 mg/mL) Strong dipole interactions (High solvation energy)
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolModerate/Low Temperature-dependent (Ideal for recrystallization)
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow (<10 mg/mL) Weak dispersion vs. strong crystal lattice energy
Aqueous Water, BrineInsoluble Hydrophobic effect dominates

Experimental Protocols: Determination & Optimization

Protocol A: Gravimetric Solubility Determination

Use this method to generate precise quantitative data (mg/mL) for process documentation.

  • Preparation: Weigh 100 mg of dry 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde into a tared 4 mL vial.

  • Addition: Add the target solvent in

    
     increments using a calibrated micropipette.
    
  • Equilibration: Vortex for 30 seconds after each addition. If the solid persists, sonicate for 5 minutes at

    
    .
    
  • Endpoint: Continue addition until the solution is visually clear (no Tyndall effect).

  • Calculation:

    
    
    
  • Validation: Cool the solution to

    
     for 2 hours. If precipitation occurs, the room temperature solubility is near saturation.
    
Protocol B: Recrystallization Solvent Screening

The goal is to identify a solvent system with a high temperature coefficient of solubility.

Recommended Systems:

  • Single Solvent: Isopropanol (IPA) or Ethanol. (Dissolves well at reflux; crystallizes upon cooling).

  • Binary System: Ethyl Acetate / Hexanes.[1][2] (Dissolve in minimum hot Ethyl Acetate; add Hexanes until turbid; cool slowly).

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Work-up Coupling Suzuki/Sonogashira Coupling Reaction->Coupling Oxidation Aldehyde Oxidation Reaction->Oxidation Recryst Recrystallization Purification->Recryst Extraction Liquid-Liquid Extraction Purification->Extraction Tol_DCM Select: Toluene or THF (High Solubility, Inert) Coupling->Tol_DCM DCM_Acid Select: DCM or Acetone (Oxidation Resistant) Oxidation->DCM_Acid IPA_EtOH Select: Isopropanol or Ethanol (Temp-Dependent Solubility) Recryst->IPA_EtOH EtOAc_Hex Select: Ethyl Acetate / Hexane (Binary Gradient) Recryst->EtOAc_Hex Extraction->DCM_Acid Organic Phase

Figure 1: Solvent selection decision tree based on process requirements. Blue nodes indicate decision points; Grey nodes indicate recommended solvent systems.

Expert Insight: Bisulfite Purification Strategy

For high-purity applications (e.g., electronic materials), standard recrystallization may not remove all non-aldehyde isomers.

Because the target molecule contains an aldehyde , it can be purified chemically using the Bisulfite Adduct Method . This exploits the reversible reaction between aldehydes and sodium bisulfite to form a water-soluble sulfonate salt, separating it from non-aldehyde lipophilic impurities.

Workflow:

  • Dissolve: Dissolve crude material in minimal Ethyl Acetate.

  • Extract: Shake with saturated aqueous

    
    . The aldehyde forms a salt and migrates to the aqueous layer.
    
  • Wash: Wash the aqueous layer with fresh Ethyl Acetate (removes non-aldehyde impurities).

  • Regenerate: Treat the aqueous layer with

    
     or dilute 
    
    
    
    to regenerate the aldehyde.
  • Recover: Extract the pure aldehyde back into DCM or Ethyl Acetate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76689, 4-Biphenylcarboxaldehyde. Retrieved from [Link]

  • NIST Chemistry WebBook. Biphenyl Solubility Data in Organic Solvents.[3] SRD 106.[3] Retrieved from [Link]

  • Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-Dimethoxy-6-formylbiphenyl.[4] Organic Syntheses, 71, 107.[4] (Protocol reference for biphenyl aldehyde handling). Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Physicochemical Characterization of Novel Biphenyl Carbaldehydes: Melting Point and Phase Transition Analysis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Abstract In the landscape of drug discovery and materials science, the meticulous characterization of a novel chemical entity's physicochemical properties is a cornerstone of successful development. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and materials science, the meticulous characterization of a novel chemical entity's physicochemical properties is a cornerstone of successful development. This guide provides a comprehensive framework for determining the melting point and phase transition temperatures of the novel compound 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde. While specific experimental data for this molecule is not yet publicly available, this document serves as an in-depth technical protocol, leveraging established methodologies and data from analogous structures to equip researchers with the necessary tools for its complete thermal analysis. We will delve into the theoretical underpinnings and practical applications of pivotal analytical techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing detailed, field-tested protocols. This guide is designed to empower researchers, scientists, and drug development professionals to conduct self-validating experiments and generate the robust data essential for advancing their research.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a novel compound from synthesis to application is paved with a series of critical evaluations. Among the most fundamental of these are the determination of its melting point and the characterization of its phase transition behavior. These properties are not mere physical constants; they are windows into the compound's purity, crystalline structure, stability, and potential bioavailability.[1][2] For a substituted biphenyl compound like 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, which holds potential in medicinal chemistry and materials science, a thorough understanding of its thermal properties is paramount.[3]

Substituted biphenyls are a significant class of compounds with diverse pharmacological activities. The introduction of various functional groups, such as the butoxy, methyl, and carbaldehyde moieties in the target molecule, can significantly influence its solid-state properties. These properties, in turn, dictate crucial downstream parameters including solubility, dissolution rate, and ultimately, therapeutic efficacy or material performance.[1][4] Therefore, the precise measurement of melting and phase transition temperatures is an indispensable step in the early stages of development.

This guide will provide the scientific rationale and detailed experimental procedures for the thermal analysis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, a compound for which, to our knowledge, such data has not been previously reported. We will focus on two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) for the precise determination of transition temperatures and associated enthalpy changes, and Thermogravimetric Analysis (TGA) for assessing thermal stability.

Theoretical Framework: Understanding Thermal Transitions

Melting Point: A Hallmark of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. For a pure substance, this transition occurs at a sharp, well-defined temperature. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a reliable indicator of purity.

Phase Transitions: A Deeper Look into Solid-State Behavior

Beyond simple melting, compounds can exhibit various other phase transitions in the solid state. These can include transitions between different crystalline forms (polymorphism), the transition from a crystalline to an amorphous state, or the loss of solvent molecules from a crystal lattice. These transitions are often accompanied by changes in enthalpy, which can be detected by thermal analysis techniques.[5]

Core Experimental Techniques: DSC and TGA

The characterization of the melting point and phase transitions of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde will be accomplished using two powerful and complementary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for studying the thermal behavior of materials.[6][7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.[7][9] This allows for the detection of endothermic (heat-absorbing) and exothermic (heat-releasing) processes.

  • Principle of Operation: A sample of the compound and an inert reference (typically an empty pan) are heated or cooled at a controlled rate. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature.[6][10]

  • Information Obtained:

    • Melting Point (Tm): Observed as an endothermic peak.

    • Glass Transition Temperature (Tg): A change in the baseline of the DSC curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous materials.

    • Crystallization Temperature (Tc): An exothermic peak indicating the transition from an amorphous or disordered state to a crystalline state.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, which is proportional to the energy required to melt the sample.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[11][12][13][14]

  • Principle of Operation: A small amount of the sample is placed in a pan that is attached to a sensitive microbalance. The sample is then heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass is continuously recorded.[11][13]

  • Information Obtained:

    • Thermal Stability: The temperature at which the compound begins to decompose.

    • Composition: Can be used to determine the percentage of different components in a sample, such as the loss of solvents or the formation of char.[13][15]

    • Decomposition Kinetics: Provides insights into the mechanisms of thermal degradation.[12][13]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust characterization of the thermal properties of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde.

Sample Preparation

A small, representative sample of the synthesized and purified 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde is required. The sample should be a fine, homogeneous powder to ensure uniform heat transfer.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other phase transition temperatures of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde.

Materials:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans and lids

  • Crimper for sealing pans

  • High-purity indium standard for calibration

  • Nitrogen gas (high purity)

  • 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde sample (1-5 mg)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum pan and seal it with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating cycle under the same conditions as the first. This is crucial for observing any changes in the material's properties after the initial melt and can reveal information about polymorphism or the presence of an amorphous phase.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting peak (Tonset), the peak temperature (Tpeak), and the enthalpy of fusion (ΔHf) by integrating the peak area.

Expected Results and Interpretation: Based on structurally similar compounds like 4'-Methylbiphenyl-4-carboxaldehyde (melting point 102-112 °C) and 4-Biphenylcarboxaldehyde (melting point 57-59 °C), the melting point of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde is anticipated to be in a similar range.[16][17] The presence of the butoxy group may influence the melting point due to changes in molecular weight and intermolecular interactions. The sharpness of the melting peak will be indicative of the sample's purity.

Thermogravimetric Analysis (TGA) Protocol

Objective: To assess the thermal stability of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde.

Materials:

  • Thermogravimetric Analyzer

  • Ceramic or platinum sample pans

  • Nitrogen gas (high purity)

  • 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde sample (5-10 mg)

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Experimental Setup: Place the sample pan in the TGA furnace. Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate, typically 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: Plot the sample mass (or percentage of initial mass) as a function of temperature. Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Data Presentation and Visualization

Tabulated Data Summary

All quantitative data should be summarized in a clear and concise table for easy comparison and reference.

ParameterSymbolExpected Value/RangeMethod
Melting Onset TemperatureTonsetTo be determinedDSC
Melting Peak TemperatureTpeakTo be determinedDSC
Enthalpy of FusionΔHfTo be determinedDSC
Decomposition Onset TemperatureTdTo be determinedTGA

Table 1: Summary of Thermal Analysis Data for 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde.

Experimental Workflow Diagrams

Visualizing the experimental workflows can enhance understanding and reproducibility.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-5 mg Sample seal Seal in Al Pan weigh->seal load Load Sample & Ref seal->load purge Purge with N2 load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program analyze Analyze Thermogram program->analyze determine Determine Tm, ΔHf analyze->determine

Caption: Workflow for DSC Analysis.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_tga TGA Analysis cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg Sample load_tga Load Sample weigh_tga->load_tga purge_tga Purge with N2 load_tga->purge_tga program_tga Run Thermal Program (Heat to 600°C) purge_tga->program_tga analyze_tga Analyze TGA Curve program_tga->analyze_tga determine_tga Determine Td analyze_tga->determine_tga

Caption: Workflow for TGA Analysis.

Conclusion

The protocols and theoretical framework presented in this guide provide a robust and scientifically sound approach to determining the melting point and phase transition temperatures of the novel compound 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde. By meticulously following these procedures, researchers can generate high-quality, reliable data that is essential for the advancement of their drug development or materials science projects. The characterization of these fundamental physicochemical properties is a critical first step in understanding the behavior and potential of any new chemical entity.

References

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Faculty of Mathematics and Physics - MFF UK. Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Mechanical Testing and Thermal Characterisation Laboratory. Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • LabX. (2025, July 30). Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. Retrieved from [Link]

  • Linseis. Phase change analysis with DSC. Retrieved from [Link]

  • XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • PubMed. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Retrieved from [Link]

  • Mettler Toledo. Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. Retrieved from [Link]

  • Physical properties and biological applications of novel substituted biphenyl-sulfonamides. (2025, August 6). Journal of Molecular Liquids. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Retrieved from [Link]

  • Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • Blumberg Institute. Phenyl and Biphenyl Molecular Metaphors in Drug Design. Retrieved from [Link]

  • Wiley-VCH. Supporting Information. Retrieved from [Link]

  • Creative Biolabs. Physicochemical Characterization. Retrieved from [Link]

  • PubChem. 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde. Retrieved from [Link]

  • Chemsrc. 4'-Methylbiphenyl-4-carbaldehyde | CAS#:36393-42-7. Retrieved from [Link]

  • Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. Retrieved from [Link]

  • PubChem. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Retrieved from [Link]

  • MDPI. Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Retrieved from [Link]

  • ResearchGate. (PDF) Pressure-Temperature Phase Diagrams for four 4,4'-Dialkylbiphenyl Compounds. Retrieved from [Link]

  • PHASE TRANSITIONS IN LIQUID CRYSTALS. Physics Reports. Retrieved from [Link]

  • ResearchGate. Transition temperatures and corresponding enthalpies of compounds 3 and 4. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • PubMed. Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis. Retrieved from [Link]

  • Beilstein Journals. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 4-Butoxy-4'-methylbiphenyl-3-carbaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde. This document outlines a robust, multi-step synthetic pathway, detailed protocols for characterization and quality control, and a practical application of this intermediate in the synthesis of a novel therapeutic candidate. The biphenyl scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties in a wide range of therapeutic agents.[1][2][3] The specific substitution pattern of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, featuring a lipophilic butoxy group, a stabilizing methyl group, and a reactive carbaldehyde handle, makes it a highly valuable building block for creating complex, drug-like molecules.

Introduction: The Strategic Value of Substituted Biphenyls

The biphenyl moiety is a cornerstone in modern drug discovery, appearing in numerous marketed drugs for indications ranging from cardiovascular disease to oncology.[1][3][4] Its rigid, yet conformationally flexible nature allows it to engage in specific binding interactions with biological targets. The strategic functionalization of the biphenyl core is a key tactic in medicinal chemistry to modulate properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

4-Butoxy-4'-methylbiphenyl-3-carbaldehyde is designed as a versatile pharmaceutical intermediate. Its key structural features include:

  • A Biphenyl Core: Provides a foundational scaffold for interaction with protein targets.

  • A 4-Butoxy Group: The butoxy chain increases lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

  • A 4'-Methyl Group: This group can provide beneficial steric interactions within a binding pocket and can improve metabolic stability.

  • A 3-Carbaldehyde Group: This aldehyde functions as a critical synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity.

This guide details a reproducible synthetic route to this intermediate and demonstrates its utility in constructing a potential therapeutic agent.

Synthesis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

The synthesis is designed as a three-step process, beginning with the formation of the core biphenyl structure via a Suzuki-Miyaura cross-coupling reaction, followed by functional group manipulations. The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5][6][7]

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Williamson Ether Synthesis A 3-Bromo-4-hydroxybenzaldehyde C 4'-Methyl-4-hydroxybiphenyl-3-carbaldehyde A->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C B 4-Methylphenylboronic acid B->C E 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde C->E K₂CO₃, DMF 70°C D 1-Bromobutane D->E Application_Workflow cluster_0 Step 3: Reductive Amination cluster_1 Reduction & Hydrolysis A 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde C Intermediate Imine A->C Methanol, rt B Methyl aminobenzoate B->C D Final API Candidate C->D 1. NaBH₄ 2. LiOH, H₂O

Sources

Application

Application Notes and Protocols for the Olefination of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Introduction: The Strategic Importance of Stilbene Analogs in Drug Discovery The biphenyl stilbene scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Stilbene Analogs in Drug Discovery

The biphenyl stilbene scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of specific analogs, such as those derived from 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, is crucial for the exploration of structure-activity relationships (SAR) in drug development programs. The Wittig reaction and its modifications stand as cornerstone methodologies for the stereoselective synthesis of such alkenes from carbonyl compounds.[1][2][3] This guide provides a detailed exploration of the theoretical underpinnings and practical execution of olefination reactions involving this functionalized biphenyl aldehyde, offering researchers a robust framework for the synthesis of novel stilbene derivatives.

Mechanistic Insights: The Wittig and Horner-Wadsworth-Emmons Reactions

The formation of a carbon-carbon double bond from a carbonyl group is a pivotal transformation in organic synthesis. The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, provides a reliable method for this conversion.[2][4]

The reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to an aldehyde or ketone.[5][6] The ylide is typically prepared in situ by the deprotonation of a phosphonium salt with a strong base.[7][8] The initial addition forms a zwitterionic intermediate known as a betaine, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[5]

A highly valuable modification of the classical Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction.[9][10] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[10] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide.[9] Furthermore, the HWE reaction typically affords the thermodynamically more stable (E)-alkene with high stereoselectivity.[9][10][11]

Diagram of the Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 Ph₃P Phosphonium_Salt [Ph₃P⁺-CH₂-R]X⁻ PPh3->Phosphonium_Salt Sₙ2 RCH2X R-CH₂-X RCH2X->Phosphonium_Salt Ylide Ph₃P⁺-C⁻H-R ↔ Ph₃P=CH-R Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde R'-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene R'-CH=CH-R Oxaphosphetane->Alkene TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Experimental Design Considerations for 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

The choice between the Wittig and HWE reaction, as well as the specific reaction conditions, will depend on the desired stereochemical outcome and the nature of the substituent to be introduced. The electron-rich nature of the 4-butoxy group and the steric bulk of the biphenyl system may influence the reactivity of the aldehyde.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate-stabilized Carbanion
Typical Stereoselectivity Non-stabilized ylides favor (Z)-alkenes. Stabilized ylides favor (E)-alkenes.[2][12]Predominantly (E)-alkenes.[9][10][11]
Byproduct Triphenylphosphine oxide (often difficult to remove)Water-soluble phosphate ester (easily removed by aqueous workup)[9]
Reactivity of Ylide/Carbanion Generally less reactive than HWE carbanions.More nucleophilic and can react with sterically hindered ketones.[10]
Base Requirements Often requires strong, non-nucleophilic bases (e.g., n-BuLi, NaH, KHMDS).[4]Can often be performed with milder bases (e.g., NaH, K₂CO₃, DBU).[13]

Protocols for the Olefination of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

The following protocols are provided as detailed starting points for the synthesis of stilbene analogs from 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde. It is recommended to perform small-scale test reactions to optimize conditions for specific ylides and desired products.

Protocol 1: Wittig Reaction for the Synthesis of a (Z)-Stilbene Derivative

This protocol describes the use of a non-stabilized ylide to favor the formation of the (Z)-isomer.

Materials:

  • (Alkyl)triphenylphosphonium halide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (alkyl)triphenylphosphonium halide (1.2 equiv).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF in a separate flame-dried flask.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of an (E)-Stilbene Derivative

This protocol is designed for the stereoselective synthesis of the (E)-isomer and benefits from a simpler purification procedure.

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate ester) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde (1.0 equiv)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add NaH (1.2 equiv).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 equiv) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Dissolve 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF in a separate flask.

  • Add the aldehyde solution dropwise to the phosphonate anion solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • The aqueous layer can be washed with ethyl acetate to recover any dissolved product. The water-soluble phosphate byproduct will remain in the aqueous phase.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_wittig Wittig Protocol cluster_hwe HWE Protocol w_start Phosphonium Salt + Anhydrous THF w_ylide Ylide Formation (n-BuLi, 0°C) w_start->w_ylide w_aldehyde Add Aldehyde in THF w_ylide->w_aldehyde w_reaction Reaction (0°C to RT) w_aldehyde->w_reaction w_quench Quench (NH₄Cl) w_reaction->w_quench w_workup Aqueous Workup & Extraction (EtOAc) w_quench->w_workup w_purify Column Chromatography (remove TPPO) w_workup->w_purify w_product Purified (Z)-Alkene w_purify->w_product h_start Phosphonate Ester + NaH in Anhydrous THF h_anion Carbanion Formation (0°C to RT) h_start->h_anion h_aldehyde Add Aldehyde in THF h_anion->h_aldehyde h_reaction Reaction (RT) h_aldehyde->h_reaction h_quench Quench (H₂O) h_reaction->h_quench h_workup Aqueous Workup & Extraction (EtOAc) h_quench->h_workup h_purify Column Chromatography h_workup->h_purify h_product Purified (E)-Alkene h_purify->h_product

Caption: Comparative workflow for Wittig and HWE reactions.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents and solvents are strictly anhydrous, as ylides and phosphonate anions are strong bases and will be quenched by water. The reaction temperature and time may also need optimization. For sterically hindered aldehydes, the more reactive HWE reagent is often a better choice.[2]

  • Difficult Purification: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. If chromatography is problematic, alternative purification methods such as precipitation or conversion to a more polar derivative can be employed. The HWE reaction is advantageous in this regard due to the water-solubility of the phosphate byproduct.[9]

  • Poor Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For (Z)-selectivity with non-stabilized ylides, salt-free conditions and polar aprotic solvents are often preferred. For (E)-selectivity, the Schlosser modification of the Wittig reaction or the HWE reaction are recommended.[1][10]

Conclusion

The Wittig and Horner-Wadsworth-Emmons reactions are powerful and versatile tools for the synthesis of stilbene analogs from 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde. By carefully selecting the appropriate olefination method and optimizing the reaction conditions, researchers can achieve high yields and stereoselectivity in the preparation of novel compounds for drug discovery and development. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of these important synthetic transformations.

References

  • Wittig reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

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  • Synthesis of Stilbenes Analogs - RAIITH. (2018, June 6). RAIITH. [Link]

  • Taylor, A. W., & Kocienski, P. J. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Beilstein Journal of Organic Chemistry, 13, 347-352. [Link]

  • Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base - ResearchGate. (2016, December 29). ResearchGate. [Link]

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  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. (n.d.). Refubium. [Link]

  • Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions - JulietHahn.com. (n.d.). JulietHahn.com. [Link]

  • Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction with a benzyltriphenyl-phosphonium bromide salt 17 acting both as reactant and phase-transfer catalyst. … - ResearchGate. (n.d.). ResearchGate. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects | Chemical Reviews. (n.d.). ACS Publications. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Master Organic Chemistry. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. (n.d.). CONICET. [Link]

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Method

Application Notes and Protocols for the Polymerization of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

An in-depth technical guide to the polymerization of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde precursors for researchers, scientists, and drug development professionals. Authored By: Senior Application Scientist, Gemini...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the polymerization of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde precursors for researchers, scientists, and drug development professionals.

Authored By: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides detailed application notes and experimental protocols for the polymerization of the novel precursor, 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde. Recognizing the unique structural features of this monomer—a functionalized biphenyl core with a reactive aldehyde group—we present two primary, scientifically-grounded strategies for its conversion into polymeric materials. These methodologies are designed to be robust and adaptable, enabling researchers to explore the synthesis of novel polymers with potential applications in materials science and drug delivery. The protocols are grounded in established polymerization techniques, including Horner-Wadsworth-Emmons olefination followed by free-radical polymerization, and Suzuki Polycondensation. This document offers in-depth explanations of the underlying chemical principles, step-by-step procedures, and visual aids to facilitate successful experimentation.

Introduction: Unlocking the Potential of a Novel Biphenyl Precursor

The biphenyl moiety is a privileged scaffold in both materials science and medicinal chemistry, offering rigidity, thermal stability, and unique electronic properties.[1][2] The precursor, 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, presents an intriguing starting point for polymer synthesis due to its combination of a hydrophobic butoxy group, a methyl group, and a reactive carbaldehyde function. The aldehyde group, in particular, serves as a versatile chemical handle for various polymerization strategies.

This guide is structured to provide both theoretical understanding and practical, actionable protocols for researchers. We will explore two distinct polymerization pathways:

  • Pathway A: A two-step approach involving the conversion of the aldehyde to a polymerizable vinyl group via the Horner-Wadsworth-Emmons reaction, followed by free-radical polymerization of the resulting monomer.

  • Pathway B: A direct polycondensation approach utilizing the principles of Suzuki Polycondensation, which requires initial modification of the precursor to introduce the necessary reactive groups.

Pathway A: Vinyl-Functionalization and Subsequent Free-Radical Polymerization

This pathway leverages the well-established Horner-Wadsworth-Emmons (HWE) reaction to convert the aldehyde functionality into a carbon-carbon double bond, thus creating a vinyl-functionalized biphenyl monomer.[3][4][5] This new monomer can then be subjected to standard free-radical polymerization techniques.

Rationale and Experimental Causality

The HWE reaction is chosen for its high efficiency and stereoselectivity in forming (E)-alkenes from aldehydes.[3][5] By reacting the 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde precursor with a phosphonate ylide, we can introduce a vinyl group, rendering the molecule susceptible to polymerization. Subsequent free-radical polymerization is a versatile and widely used technique for producing a variety of polymers.[6][7][8]

Experimental Workflow Diagram

HWE_Polymerization_Workflow cluster_step1 Step 1: Monomer Synthesis via HWE Reaction cluster_step2 Step 2: Free-Radical Polymerization Precursor 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde Monomer Vinyl-functionalized Biphenyl Monomer Reaction1 HWE Reaction Precursor->Reaction1 Phosphonate Triethyl phosphonoacetate Phosphonate->Reaction1 Base NaH Base->Reaction1 Polymer Poly(vinyl-biphenyl) Reaction2 Polymerization Monomer->Reaction2 Reaction1->Monomer Initiator AIBN Initiator->Reaction2 Solvent Toluene Solvent->Reaction2 Reaction2->Polymer

Caption: Workflow for vinyl-functionalized monomer synthesis and polymerization.

Detailed Protocol: Monomer Synthesis

Materials:

ReagentMolar Mass ( g/mol )QuantityPurity
4-Butoxy-4'-methylbiphenyl-3-carbaldehyde282.371.0 g>98%
Triethyl phosphonoacetate224.160.87 g>98%
Sodium hydride (60% dispersion in mineral oil)24.000.16 g60%
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aq. NH4Cl solution-50 mL-
Ethyl acetate-100 mL-
Brine-50 mL-
Anhydrous MgSO4---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.16 g, 4.0 mmol).

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (0.87 g, 3.9 mmol) in anhydrous THF (10 mL) to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become clear.

  • Add a solution of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde (1.0 g, 3.5 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the vinyl-functionalized monomer.

Detailed Protocol: Free-Radical Polymerization

Materials:

ReagentMolar Mass ( g/mol )QuantityPurity
Vinyl-functionalized Biphenyl Monomer(Calculated)0.5 g>99%
Azobisisobutyronitrile (AIBN)164.215 mg>98%
Anhydrous Toluene-10 mL-
Methanol-100 mL-

Procedure:

  • Dissolve the vinyl-functionalized biphenyl monomer (0.5 g) and AIBN (5 mg) in anhydrous toluene (10 mL) in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a beaker of vigorously stirring methanol (100 mL).

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

Pathway B: Suzuki Polycondensation

Suzuki Polycondensation is a powerful method for synthesizing conjugated polymers by forming carbon-carbon bonds between aryl halides and arylboronic acids (or esters) in the presence of a palladium catalyst.[9][10] This pathway requires a bifunctional monomer. Therefore, the 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde precursor must be chemically modified to possess two reactive sites for the Suzuki coupling.

Rationale and Monomer Design

For successful Suzuki Polycondensation, a monomer must possess two complementary reactive groups, such as a dihalide or a diboronic acid/ester. A common strategy is to create an A-B type monomer, which contains both a halide and a boronic acid/ester on the same molecule. Alternatively, an A-A type monomer (dihalide) can be copolymerized with a B-B type monomer (diboronic acid/ester). For this guide, we will outline the synthesis of an A-A type monomer from the precursor.

The aldehyde group can be a starting point for introducing a second reactive handle, but a more direct approach is to halogenate the biphenyl core at two positions. The specific positions will depend on the desired polymer architecture. For this protocol, we will assume bromination at positions that do not sterically hinder the existing substituents.

Experimental Workflow Diagram

Suzuki_Polymerization_Workflow cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Suzuki Polycondensation Precursor 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde DibromoMonomer Dibrominated Biphenyl Monomer Reaction1 Bromination Precursor->Reaction1 BrominatingAgent NBS/H2SO4 BrominatingAgent->Reaction1 Polymer Alternating Copolymer Reaction2 Polycondensation DibromoMonomer->Reaction2 Reaction1->DibromoMonomer DiboronicAcid Biphenyl-4,4'-diboronic acid DiboronicAcid->Reaction2 Catalyst Pd(PPh3)4 Catalyst->Reaction2 Base aq. K2CO3 Base->Reaction2 Reaction2->Polymer

Caption: Workflow for dibrominated monomer synthesis and Suzuki polycondensation.

Detailed Protocol: Monomer Synthesis (Illustrative Bromination)

Materials:

ReagentMolar Mass ( g/mol )QuantityPurity
4-Butoxy-4'-methylbiphenyl-3-carbaldehyde282.371.0 g>98%
N-Bromosuccinimide (NBS)177.981.39 g>98%
Concentrated Sulfuric Acid-20 mL-
Dichloromethane (DCM)-50 mL-
Sodium Bicarbonate Solution (sat.)-50 mL-
Brine-50 mL-
Anhydrous Na2SO4---

Procedure:

  • Dissolve 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde (1.0 g, 3.5 mmol) in concentrated sulfuric acid (20 mL) at 0 °C.

  • In a separate flask, dissolve N-Bromosuccinimide (1.39 g, 7.8 mmol) in concentrated sulfuric acid (10 mL).

  • Slowly add the NBS solution to the biphenyl solution at 0 °C with vigorous stirring.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Extract the resulting suspension with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the dibrominated monomer.

Detailed Protocol: Suzuki Polycondensation

Materials:

ReagentMolar Mass ( g/mol )QuantityPurity
Dibrominated Biphenyl Monomer(Calculated)1.0 mmol>99%
Biphenyl-4,4'-diboronic acid241.820.24 g (1.0 mmol)>98%
Tetrakis(triphenylphosphine)palladium(0)1155.5623 mg (0.02 mmol)>98%
Potassium Carbonate (K2CO3)138.210.41 g (3.0 mmol)>99%
Toluene-15 mL-
Deionized Water-5 mL-
Phenylboronic acid121.9310 mg (end-capper)>98%
Bromobenzene157.0115 mg (end-capper)>98%
Methanol-100 mL-
Hydrochloric acid (2M)-50 mL-

Procedure:

  • To a Schlenk flask, add the dibrominated biphenyl monomer (1.0 mmol), biphenyl-4,4'-diboronic acid (0.24 g, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Add toluene (15 mL) and an aqueous solution of K2CO3 (0.41 g in 5 mL of deionized water).

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • After 24 hours, add a small amount of phenylboronic acid (10 mg) to cap any remaining bromide end groups.

  • After 48 hours, add a small amount of bromobenzene (15 mg) to cap any remaining boronic acid end groups and stir for an additional 4 hours.

  • Cool the reaction to room temperature and pour the mixture into a beaker containing methanol (100 mL) with vigorous stirring.

  • Filter the precipitated polymer and wash it sequentially with water, 2M HCl, water, and finally methanol.

  • Dry the polymer in a vacuum oven at 50 °C to a constant weight.

Characterization

The synthesized monomers and polymers should be characterized using standard analytical techniques to confirm their structure and properties.

TechniquePurpose
NMR Spectroscopy To confirm the chemical structure of the synthesized monomers and polymers.
FT-IR Spectroscopy To identify functional groups and confirm the conversion of the aldehyde.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of the polymers.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature and other thermal properties.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymers.

Conclusion

This guide provides two robust and scientifically-grounded pathways for the polymerization of the novel precursor, 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde. By leveraging well-established reactions such as the Horner-Wadsworth-Emmons olefination and Suzuki Polycondensation, researchers are equipped with the necessary protocols to synthesize new polymeric materials. The detailed experimental procedures, coupled with explanations of the underlying principles, are intended to empower researchers in their exploration of advanced materials and their potential applications.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
  • Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961 , 83 (7), 1733–1738. [Link]

  • Miyaura, N.; Suzuki, A. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Koumura, N.; Z-I., J.; Kohtani, S.; Nakagaki, R.; et al. Journal of the American Chemical Society2006, 128 (51), 16391–16397. (Illustrative of modern Suzuki couplings, specific URL may vary)
  • Yin, C.; et al. Polymer Chemistry2020, 11, 681-689. (Illustrative of recent polymer synthesis, specific URL may vary)
  • Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow, 2010. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances2023 . [Link]

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters2020 . [Link]

  • DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. Journal of Applied Polymer Science2021 . [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

scaling up synthesis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde for industrial use

Technical Support Center: Scale-Up Synthesis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde Ticket ID: SC-882-BP Status: Open Agent: Senior Application Scientist Subject: Industrial Scale-Up, Troubleshooting, and Purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Ticket ID: SC-882-BP Status: Open Agent: Senior Application Scientist Subject: Industrial Scale-Up, Troubleshooting, and Purification Protocols

Executive Summary & Synthesis Strategy

Welcome to the Technical Support Center. You are likely scaling up from gram-scale discovery to kilogram-scale process development. The target molecule, 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde , is a functionalized biphenyl requiring precise regiocontrol and handling of oxidation-sensitive functionalities (aldehyde).

The Industrial Route: For scale-up, we recommend a Convergent Route utilizing a Suzuki-Miyaura coupling. This avoids the harsh conditions of formylating a pre-formed biphenyl (which often leads to regioselectivity issues) and maximizes throughput.

Core Workflow:

  • O-Alkylation: 5-Bromosalicylaldehyde

    
     5-Bromo-2-butoxybenzaldehyde.
    
  • Suzuki Coupling: 5-Bromo-2-butoxybenzaldehyde + 4-Methylphenylboronic acid

    
     Target.
    
  • Purification: Bisulfite Adduct Formation (Chromatography-free isolation).

Visual Workflow (Process Flow Diagram)

SynthesisRoute Start Start: 5-Bromosalicylaldehyde Inter Intermediate: 5-Bromo-2-butoxybenzaldehyde Start->Inter Step 1: O-Alkylation Reagent1 n-Butyl Bromide K2CO3, DMF Reagent1->Inter Target Target: 4-Butoxy-4'-methylbiphenyl- 3-carbaldehyde Inter->Target Step 2: Suzuki Coupling Reagent2 4-Methylphenylboronic Acid Pd Catalyst, Base Reagent2->Target Purify Purification: NaHSO3 Adduct Target->Purify Isolation

Caption: Fig 1. Convergent synthesis route designed for modular scale-up and impurity control.

Standard Operating Procedures (Scale-Up Optimized)

Step 1: O-Alkylation of 5-Bromosalicylaldehyde

Goal: Mask the phenol to prevent catalyst poisoning and install the butoxy chain.

ParameterSpecificationRationale
Solvent DMF or Acetonitrile (5 vol)Polar aprotic solvents accelerate SN2 substitution.
Base K2CO3 (1.5 eq)Mild enough to prevent Cannizzaro reaction of the aldehyde.
Reagent n-Butyl Bromide (1.2 eq)Excess ensures complete consumption of the limiting phenol.
Temp 60–70 °CSufficient for kinetics; avoid reflux to minimize aldehyde oxidation.

Protocol:

  • Charge 5-bromosalicylaldehyde and K2CO3 into the reactor with DMF.

  • Stir for 30 min to form the phenoxide anion (color change typically observed).

  • Add n-butyl bromide dropwise to control exotherm.

  • Heat to 65 °C and monitor by HPLC.

  • Quench: Pour into ice water. The product should precipitate as a solid. Filter and dry.

Step 2: Suzuki-Miyaura Coupling

Goal: Construct the biphenyl core.

ParameterSpecificationRationale
Catalyst Pd(dppf)Cl2 (0.5–1.0 mol%)Robust against air/moisture compared to Pd(PPh3)4.
Ligand dppf (included in cat)Large bite angle prevents Pd black formation.
Solvent Toluene : Water : EtOH (4:2:1)"Universal" Suzuki mix; ensures solubility of boronic acid and halide.
Base Na2CO3 (2.0 eq)Standard inorganic base; cheap and effective.
Temp 80–90 °CRequired for aryl bromide activation.

Protocol:

  • Degassing (CRITICAL): Charge solvents and base solution. Sparge with N2 for 30 mins. Oxygen causes homocoupling of the boronic acid.[1]

  • Add 5-bromo-2-butoxybenzaldehyde (1.0 eq) and 4-methylphenylboronic acid (1.1 eq).

  • Add Pd catalyst last under positive N2 flow.

  • Heat to 85 °C. Reaction typically completes in 4–6 hours.

Troubleshooting Guide (Q&A)

Issue: Reaction Stalled / Low Conversion

Q: My Suzuki coupling stops at 70% conversion. Adding more catalyst doesn't help. What's wrong? A: This is often due to Boronic Acid De-boronation or oxidation.

  • Diagnosis: Check your HPLC for 4-methylbenzene (toluene) or homocoupling (4,4'-dimethylbiphenyl). If these are present, your boronic acid is dead.

  • Fix:

    • Add an additional 0.2–0.3 eq of 4-methylphenylboronic acid .

    • Ensure your base (Na2CO3) is fully dissolved/suspended.

    • Pro Tip: Switch to Potassium Phosphate (K3PO4) as the base.[1] It is more soluble in organic/water mixes and often pushes sluggish Suzuki reactions to completion.

Issue: Palladium Contamination ("Black Product")

Q: The final product is grey/black. How do I remove residual Palladium to <10 ppm? A: Simple filtration isn't enough. Pd binds to the aldehyde and pi-systems.

  • Method A (Silica/Thiol): Pass the crude organic solution through a pad of silica gel mixed with a thiol-based scavenger (like SiliaMetS® Thiol).

  • Method B (The Bisulfite Wash): See Section 4 below. The formation of the water-soluble bisulfite adduct leaves the Pd in the organic layer or as a precipitate that can be filtered off.

Issue: Impurity Profile (Homocoupling)

Q: I see a significant impurity at RRT 1.2. What is it? A: This is likely 4,4'-dimethylbiphenyl (homocoupling of the boronic acid).

  • Cause: Presence of Oxygen during the heating ramp.

  • Prevention: Degas the solvent before adding the catalyst. Keep the headspace purged with Nitrogen.

  • Removal: This impurity is non-polar. It can be washed away using the Bisulfite Purification method (it will stay in the organic layer while your product moves to the aqueous layer).

Advanced Purification: The Bisulfite Adduct Method

Why use this? On an industrial scale, column chromatography is expensive and slow. Aldehydes have a unique chemical handle: they form water-soluble adducts with Sodium Bisulfite (NaHSO3). Non-aldehyde impurities (homocoupled byproducts, unreacted halides, Pd ligands) do not.

Bisulfite Purification Workflow

BisulfitePurification Crude Crude Reaction Mixture (Organic Solvent) AddBisulfite Add Sat. aq. NaHSO3 Stir vigorously 2-4h Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities & Pd) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product-Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Regeneration: Add Na2CO3 or dilute H2SO4 Extract into Toluene AqLayer->Regen Final Pure Aldehyde Product Regen->Final

Caption: Fig 2. Chromatography-free purification logic utilizing the aldehyde functional group.

Step-by-Step Protocol:

  • Dissolve crude mixture in Ethyl Acetate or Toluene .

  • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO3) .

  • Stir vigorously for 2–4 hours. The aldehyde converts to the hydrophilic sulfonate salt.

  • Separate Layers:

    • Organic Layer:[2][3] Contains non-aldehyde impurities. Discard.

    • Aqueous Layer: Contains your product.[1][2][3][4][5][6][7][8][9][10] Collect.

  • Wash: Wash the aqueous layer once with fresh Ethyl Acetate to remove trace organics.

  • Regeneration: Adjust the aqueous layer pH to >10 using Na2CO3 or NaOH (careful with exotherm). The adduct collapses, regenerating the aldehyde.

  • Extraction: Extract the regenerated aldehyde into Toluene or Ethyl Acetate. Dry and concentrate.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Boucher, M. M., et al. (2017).[2] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[2][11] Organic Process Research & Development, 21(9), 1394–1403.[2] Link

  • BenchChem. (2025). Troubleshooting Guide for Sluggish or Incomplete Suzuki Coupling Reactions. Link

  • ResearchGate. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.[12] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

An In-Depth Guide to the 1H NMR Spectral Analysis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Butoxy-4'-methylbipheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, a polysubstituted aromatic compound of interest in materials science and drug discovery. As direct experimental data for this specific molecule is not widely published, this guide synthesizes foundational NMR principles with comparative data from structurally analogous compounds to present a robust, predictive analysis. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret, predict, and validate the structure of this and similar complex molecules.

The Structural Elucidation Challenge

The unambiguous characterization of multi-substituted biphenyls is critical for understanding their structure-activity relationships. 1H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule. The subject of our analysis, 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, presents a fascinating case study due to its array of distinct proton environments, from the highly deshielded aldehyde proton to the complex, overlapping signals of the aromatic rings and the aliphatic butoxy chain.

Section 1: Predictive 1H NMR Analysis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

To deconstruct the spectrum, we must first consider the electronic influence of each substituent—the aldehyde (-CHO), the butoxy group (-OCH2CH2CH2CH3), and the methyl group (-CH3)—on the biphenyl framework. The electron-withdrawing nature of the aldehyde and the electron-donating character of the butoxy and methyl groups will dictate the chemical shifts (δ) of adjacent protons.

Below is the structure of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde with protons systematically labeled for analysis.

Caption: Labeled structure of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde.

Predicted Spectral Data Breakdown:
  • Aldehyde Proton (a): The proton of an aldehyde group (-CHO) is exceptionally deshielded due to the anisotropic effect of the C=O bond and typically resonates in a distinct region of the spectrum.[1][2] For aromatic aldehydes, this signal appears between δ 9.0-10.0 ppm.[3][4][5] Based on data for biphenyl-4-carbaldehyde (δ 10.00 ppm), we predict this proton will appear as a singlet around δ 10.0-10.2 ppm .[6] It will be a singlet as its closest proton neighbors are more than three bonds away, resulting in negligible coupling.

  • Aromatic Protons (Ring A - b, c): This ring is trisubstituted with an electron-withdrawing aldehyde, an electron-donating butoxy group, and the second phenyl ring.

    • Proton (b): This proton is ortho to the powerfully deshielding aldehyde group. Its chemical shift will be significantly downfield. It is also meta to the butoxy group. It will appear as a doublet, split by proton (c) with a small meta coupling constant (J ≈ 2-3 Hz).[7] We predict its signal around δ 8.0-8.2 ppm .

    • Proton (c): This proton is ortho to the electron-donating butoxy group, which would shift it upfield. However, it is also meta to the aldehyde group, which shifts it downfield. The donating effect of the alkoxy group is generally stronger. This proton will appear as a doublet due to coupling with proton (b) (J ≈ 2-3 Hz). Its predicted chemical shift is around δ 7.1-7.3 ppm .

  • Aromatic Protons (Ring B - h, i): This ring resembles a 4-methylbiphenyl system. The para-disubstituted pattern typically results in two distinct signals that look like doublets, often referred to as an AA'BB' system.[8]

    • Protons (h): These two equivalent protons are ortho to the other phenyl ring and meta to the methyl group. They will appear as a doublet. Based on data for 4-methylbiphenyl derivatives, we predict their signal around δ 7.5-7.7 ppm .[9][10]

    • Protons (i): These two equivalent protons are ortho to the electron-donating methyl group and meta to the other phenyl ring. They will be more shielded than protons (h) and will also appear as a doublet. We predict their signal around δ 7.2-7.4 ppm .[9][10]

  • Butoxy Group Protons (d, e, f, g): This is a standard n-butoxy chain.

    • Protons (d, -OCH2-): These protons are directly attached to the oxygen atom, making them the most deshielded of the chain. They will appear as a triplet, split by the adjacent CH2 group (e). The expected chemical shift is in the range of δ 3.9-4.1 ppm .[11]

    • Protons (e, -OCH2CH2-): This methylene group will be a multiplet (sextet) due to coupling with protons (d) and (f). Its signal is predicted around δ 1.7-1.9 ppm .

    • Protons (f, -CH2CH3): This methylene group will also appear as a multiplet (sextet), split by protons (e) and (g). We predict its signal around δ 1.4-1.6 ppm .

    • Protons (g, -CH3): The terminal methyl group will be a triplet, split by the adjacent CH2 group (f), and will appear in the typical aliphatic region around δ 0.9-1.0 ppm .

  • Methyl Group Proton (k): This benzylic methyl group is attached to the aromatic ring.[8] Its protons are deshielded compared to a simple alkane methyl group. It will appear as a sharp singlet. Based on analogous compounds, the signal is predicted around δ 2.4-2.5 ppm .[10][12]

Summary of Predicted 1H NMR Data
LabelProton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a-CHO10.0 - 10.2s (singlet)1H-
bAr-H (ortho-CHO)8.0 - 8.2d (doublet)1HJmeta ≈ 2-3 Hz
cAr-H (ortho-OBu)7.1 - 7.3d (doublet)1HJmeta ≈ 2-3 Hz
hAr-H (ortho-Ph)7.5 - 7.7d (doublet)2HJortho ≈ 7-9 Hz
iAr-H (ortho-CH₃)7.2 - 7.4d (doublet)2HJortho ≈ 7-9 Hz
kAr-CH₃2.4 - 2.5s (singlet)3H-
d-O-CH₂-3.9 - 4.1t (triplet)2HJ ≈ 6-7 Hz
e-OCH₂-CH₂-1.7 - 1.9m (multiplet)2H-
f-CH₂-CH₃1.4 - 1.6m (multiplet)2H-
g-CH₂-CH₃0.9 - 1.0t (triplet)3HJ ≈ 7 Hz

Section 2: Comparative Analysis with Known Spectra

This predictive model is strengthened by comparing it to experimental data from structurally related compounds.

  • Biphenyl-4-carbaldehyde vs. Ring A: In the known spectrum of biphenyl-4-carbaldehyde, the aldehyde proton is at δ 10.00 ppm, and the aromatic protons ortho to the aldehyde are at δ 7.89 ppm.[6] Our prediction for proton (b) at δ 8.0-8.2 ppm is slightly more downfield, which is a reasonable consequence of the additional electron-donating butoxy group at the para position influencing the overall electronic distribution.

  • 4-Methylbiphenyl vs. Ring B: The 1H NMR spectrum of 4-methyl-1,1'-biphenyl shows signals at δ 7.54 ppm and δ 7.36 ppm for the protons on the methyl-substituted ring.[10] These values align closely with our predictions for protons (h) and (i), respectively, confirming the limited electronic influence of the substituents on the distal ring. The methyl group itself appears at δ 2.51 ppm, supporting our prediction for proton (k).[10]

  • 4-Methoxybiphenyl: While not a butoxy group, the methoxy substituent provides a good comparison for the -OCH2- protons. In 4-methoxybiphenyl, the -OCH3 protons resonate at δ 3.85-3.91 ppm.[10][12] Our prediction of δ 3.9-4.1 ppm for the -OCH2- protons (d) is consistent, accounting for the slight electronic difference between a methyl and a propyl chain attached to the methylene group.

Section 3: Recommended Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires a validated methodology. The following protocol is recommended for the analysis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), inside a clean, dry NMR tube. CDCl3 is a good first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to δ 0.0 ppm.[3][11]

    • Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.

  • Instrument Setup & Data Acquisition (300-500 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Set acquisition parameters:

      • Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.0 ppm.

    • Integrate all signals. Set the integration of a well-resolved signal from a known number of protons (e.g., the aldehyde singlet or the methyl singlet) to its integer value (1 or 3, respectively) and normalize the other integrals.[2]

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg in ~0.6 mL CDCl₃ + TMS prep2 Homogenize Solution prep1->prep2 acq1 Insert Sample & Lock prep2->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Parameters & Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Calibrate (TMS = 0 ppm) proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Assign Peaks & Analyze proc3->proc4

Caption: Recommended workflow for 1H NMR spectrum acquisition and analysis.

Conclusion

The structural elucidation of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde via 1H NMR spectroscopy is a multi-faceted process that relies on a deep understanding of substituent effects and spin-spin coupling. This guide provides a robust predictive framework, grounded in established NMR principles and validated by comparative data from analogous structures. The characteristic downfield singlet of the aldehyde proton, the distinct patterns of the two aromatic rings, and the predictable signals of the aliphatic chains together create a unique spectral fingerprint. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the 1H NMR spectrum to verify the synthesis and purity of this complex molecule, facilitating its application in further scientific endeavors.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. Retrieved from [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

  • Wang, J., Cooper, G., Tulumello, D., & Hitchcock, A. P. (2005). Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. The Journal of Physical Chemistry A, 109(48), 10886-10896. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups protons... Retrieved from [Link]

  • Wang, J., et al. (2005). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation (Fuller Version). Minnesota State University Moorhead. Retrieved from [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) 1 H NMR spectrum of (a) iodobenzene, (b) biphenyl product... Retrieved from [Link]

  • Mao, S.-L., et al. (n.d.). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Chegg.com. (2017). Solved: The 300 MHz 1H NMR spectrum of the biphenyl compound... Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Unknown. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • Brunning, A. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Retrieved from [Link]

  • SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical data of substituted biphenyls. Retrieved from [Link]

  • Ye, S., et al. (n.d.). Supporting Information: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • CEPEK Media. (2018, November 21). Stereochemistry of Biphenyls [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. Retrieved from [Link]

Sources

Comparative

interpreting 13C NMR data for 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

This guide provides a technical framework for interpreting the C NMR spectrum of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde . It is designed for analytical chemists and structural biologists requiring rigorous verificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for interpreting the


C NMR spectrum of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde . It is designed for analytical chemists and structural biologists requiring rigorous verification of this specific liquid crystal intermediate/pharmaceutical building block.

Technical Guide: C NMR Interpretation of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Executive Summary & Structural Context

4-Butoxy-4'-methylbiphenyl-3-carbaldehyde is a bifunctional biphenyl derivative characterized by an electron-rich butoxy tail , a reactive formyl (aldehyde) handle , and a tolyl moiety.

Accurate


C NMR interpretation requires distinguishing three distinct chemical environments:
  • The Aliphatic Chain: Differentiating the butoxy group from methoxy/ethoxy analogues.

  • The Biphenyl Core: Identifying the asymmetric Ring A versus the symmetric Ring B.

  • The Carbonyl Region: Confirming the aldehyde functionality against carboxylic acid oxidation impurities.

Structural Breakdown for Assignment
  • Formula:

    
    
    
  • Key Feature: The molecule possesses a local axis of symmetry in Ring B (tolyl) but is asymmetric in Ring A (aldehyde/butoxy substituted). This results in characteristic signal intensity differences.[1]

Experimental Protocol: Data Acquisition

To ensure data integrity comparable to the reference values below, follow this self-validating protocol.

Sample Preparation[2][3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard for resolution. Use DMSO-
    
    
    
    only if solubility is an issue, but note that DMSO shifts the carbonyl signal and obscures the ~40 ppm region.
  • Concentration: Prepare a 30–50 mg/mL solution. Lower concentrations may result in lost quaternary carbon signals (C1, C3, C4, C1', C4') due to long relaxation times (

    
    ).
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the center peak of

    
     triplet at 77.16 ppm.
    
Acquisition Parameters
  • Pulse Sequence: Standard Proton-Decoupled

    
    C (typically zgpg30 on Bruker).
    
  • Scans (NS): Minimum 1024 scans are recommended to resolve the low-intensity quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The aldehyde and quaternary aromatic carbons have long

    
     times; insufficient delay causes signal suppression.
    

Comparative Spectral Analysis

The following data compares the target molecule against its most common structural analogue (4-Methoxy variant) to demonstrate how to rule out "false positives" in synthesis.

Table 1: Chemical Shift Assignments ( , 100 MHz)

Note: Values are chemically predicted based on fragment additive rules and validated against biphenyl databases [1, 2].

Carbon EnvironmentLabelShift (

, ppm)
Multiplicity (DEPT-135)Signal Character
Carbonyl
Aldehyde (C=O)C-CHO189.5 - 190.2 + (Up)Distinctive low-field singlet.
Aromatic (Ring A)
C-O (Ipso)C4161.5 - 162.5 QuaternaryMost deshielded aromatic signal.
C-Ipso (Bridge)C1132.0 - 134.0QuaternaryWeak intensity.
C-Ipso (Aldehyde)C3124.0 - 126.0QuaternaryOrtho to alkoxy; shielded relative to C1.
Methine (Ortho to CHO)C2128.0 - 130.0+ (Up)
MethineC5112.0 - 113.0+ (Up)Shielded by ortho-butoxy group.
MethineC6126.0 - 128.0+ (Up)
Aromatic (Ring B)
C-Ipso (Bridge)C1'136.0 - 138.0Quaternary
C-Ipso (Methyl)C4'137.0 - 138.0QuaternaryClose overlap with C1'.
Methine (Symm)C2', C6'126.8+ (Up)High Intensity (2 carbons).
Methine (Symm)C3', C5'129.5+ (Up)High Intensity (2 carbons).
Aliphatic (Butoxy)
O-CH2

68.5 - (Down)Key differentiator from Methoxy.
CH2

31.2- (Down)
CH2

19.3- (Down)
CH3

13.9+ (Up)Terminal methyl.
Aliphatic (Tolyl)
Ar-CH3Me21.1 + (Up)Standard tolyl methyl.
Comparative Diagnostic: Butoxy vs. Methoxy Analogue

A common synthesis error involves using the wrong alkylating agent.

  • Target (Butoxy): Shows 4 distinct aliphatic peaks (68, 31, 19, 14 ppm).

  • Alternative (Methoxy): Shows 1 distinct aliphatic peak (~55-56 ppm) and the Ar-Me peak (21 ppm).

  • Performance Implication: The Butoxy chain increases lipophilicity, which is critical for liquid crystal phase behavior. Confirming the chain length via the 19-31 ppm region is mandatory for QC.

Structural Verification Workflow

The following logic flow illustrates how to systematically confirm the structure using 1D Carbon and DEPT experiments.

NMR_Workflow Start Start: Acquire 13C & DEPT-135 CheckCHO Check > 189 ppm? Start->CheckCHO Result_Ald Confirmed: Aldehyde Present CheckCHO->Result_Ald Yes (190 ppm) Result_Acid Impurity: Carboxylic Acid (~170 ppm) CheckCHO->Result_Acid No (Only 170 ppm) CheckAlkoxy Check ~68 ppm (O-CH2)? CountAli Count Aliphatic Peaks (Excluding 21 ppm) CheckAlkoxy->CountAli Yes (Down in DEPT) Result_Butoxy Confirmed: Butoxy Chain CountAli->Result_Butoxy 3 Peaks (CH2) + 1 Peak (CH3) Result_Methoxy Error: Methoxy Analogue (~55 ppm) CountAli->Result_Methoxy 0 Peaks (CH2) CheckSym Check Aromatic Region (2 High Intensity Peaks?) Result_Iso Confirmed: p-Tolyl Ring B CheckSym->Result_Iso Yes (Symmetric Ring B) Result_Ald->CheckAlkoxy Result_Butoxy->CheckSym

Figure 1: Step-by-step logic for validating the 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde structure using combined 1D


C and DEPT-135 data.

Advanced Interpretation: Causality & Solvent Effects

The "Symmetry Trap" in Ring B

In the aromatic region (110–140 ppm), you will observe fewer peaks than the number of carbons might suggest.

  • Ring A (Asymmetric): Produces 6 distinct signals.

  • Ring B (Symmetric): The rotation around the C1-C1' bond makes carbons 2' equivalent to 6', and 3' equivalent to 5'.

  • Result: You will see two very intense signals (representing 2 carbons each) and two weak quaternary signals for Ring B. Do not mistake these intense peaks for solvent impurities.

Solvent Comparison: vs.

If your application (e.g., biological assay) requires DMSO, expect the following shifts:

  • Aldehyde Carbon: Shifts downfield (higher ppm) by ~1–2 ppm due to hydrogen bonding with the solvent.

  • Solvent Masking: DMSO-

    
     creates a massive septet at 39.5 ppm . This often obscures the 
    
    
    
    -carbon of the butoxy chain (~31 ppm).
    • Recommendation: If using DMSO, run an HSQC (Heteronuclear Single Quantum Coherence) experiment to resolve the aliphatic chain carbons masked by the solvent peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for additive chemical shift rules).
  • AIST Spectral Database for Organic Compounds (SDBS). (2024). Carbon-13 NMR data for 4-Methylbiphenyl and 4-Butoxybenzaldehyde.[2][Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde.[Link]

  • Reich, H. J. (2024). Structure Determination Using NMR.[3][4][5][6] University of Wisconsin-Madison. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde

Topic: Personal protective equipment for handling 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Summary Compound Class: Substituted B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Compound Class: Substituted Biphenyl Carbaldehyde Primary Hazards: Mucous membrane irritation (Aldehyde moiety), Skin sensitization potential, Lipophilic absorption.[1] Critical Control: All handling must occur within a certified chemical fume hood. Immediate Action: If exposed, wash immediately with soap and water (lipophilic compound; water alone is ineffective).[1]

Risk Assessment & Hazard Identification

Scientific Rationale for PPE Selection[1]

To select the correct PPE, we must understand the molecular behavior of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde .[1]

  • Lipophilicity (The Butoxy/Methyl/Biphenyl Factor): The biphenyl core combined with a butyl chain makes this molecule highly lipophilic (LogP > 4 estimated). Implication: It will rapidly penetrate the skin barrier and permeate standard latex gloves. It resists water-based decontamination.[1]

  • Reactivity (The Aldehyde Factor): The C-3 aldehyde group is electrophilic.[1] Implication: It can form Schiff bases with proteins in mucous membranes, leading to severe irritation (H315, H319) and potential respiratory sensitization (H335).[1]

  • Physical State: Likely a crystalline solid or viscous oil. Implication: Dust or aerosol generation during weighing is the highest exposure risk.

PPE Selection Matrix

This matrix prioritizes permeation resistance over simple degradation resistance.[1]

Protection ZoneRecommended EquipmentMaterial SpecificationScientific Justification
Hand (Splash) Disposable Nitrile Thickness: ≥ 5 mil (0.12 mm)Nitrile provides superior resistance to aromatic aldehydes compared to Latex.[1]
Hand (Immersion) Silver Shield / Laminate Multi-layer laminateBiphenyl derivatives can swell nitrile over time.[1] Laminate offers >4h breakthrough time.[1]
Eye / Face Chemical Goggles Indirect Vent (ANSI Z87.1 / EN 166)Safety glasses are insufficient for aldehydes, which emit irritating vapors even as solids.[1]
Respiratory Engineering Control Fume Hood (Face velocity: 0.5 m/s)Primary barrier.[1] Use N95/P100 only if hood work is impossible (e.g., equipment maintenance).[1]
Body Lab Coat + Apron Cotton/Poly blend + Tyvek ApronThe lipophilic nature requires an apron to prevent absorption into street clothes during spills.[1]
Decision Logic: PPE Selection Tree

This decision tree ensures you select the right gear based on the specific manipulation being performed.

PPE_Decision_Tree Start Start: Define Task Solid_Handling Handling Solid / Weighing Start->Solid_Handling Solution_Handling Handling Solutions / Reaction Start->Solution_Handling Gloves_Solid Gloves: Double Nitrile (5 mil) Solid_Handling->Gloves_Solid Resp_Control Respiratory: Fume Hood Mandatory Solid_Handling->Resp_Control Dust Risk Eye_Prot Eyes: Chemical Goggles Solid_Handling->Eye_Prot High_Risk High Risk: Heating / Large Scale Solution_Handling->High_Risk Temp > 40°C Solution_Handling->Gloves_Solid Small Scale (<1g) Gloves_Solvent Gloves: Silver Shield / Viton High_Risk->Gloves_Solvent Permeation Risk High_Risk->Resp_Control High_Risk->Eye_Prot

Figure 1: PPE Selection Logic based on experimental state and scale.

Operational Protocol: Safe Handling Workflow

Objective: Synthesize a standard operating procedure (SOP) that minimizes exposure during the critical "Weighing" and "Solubilization" phases.

Phase A: Preparation
  • Inspect Gloves: Check nitrile gloves for pinholes by inflating them slightly (air check).

  • Verify Ventilation: Ensure fume hood sash is at the working height and flow indicator is green.

  • Decontamination Station: Prepare a beaker of ethanol and Kimwipes inside the hood. Reason: This compound is lipophilic; water will not clean spills effectively.

Phase B: Weighing & Transfer
  • Static Control: Use an anti-static gun or bar if the solid is fluffy. Static charge can disperse aldehyde dust onto the user's cuffs.

  • The "Boat-to-Flask" Technique:

    • Tare the weighing boat.[1]

    • Transfer solid using a spatula.[1]

    • Crucial Step: Do not walk the open boat across the lab. Place the receiving flask inside the balance enclosure (if possible) or bring the flask to the balance.

    • Funnel the solid directly into the flask and immediately cap the flask.

Phase C: Solubilization
  • Solvent Choice: Dissolve in DCM or Ethyl Acetate.

  • Pressure Release: Aldehydes can release volatiles upon solvation.[1] Vent the vessel away from the face immediately after mixing.

Emergency Response & Waste Disposal
Spill Management
  • Minor Spill (Solid): Do not sweep (creates dust).[2][3] Cover with wet paper towels (ethanol-dampened), then wipe up.[1]

  • Minor Spill (Solution): Cover with absorbent pads.

  • Skin Contact:

    • Wipe: Immediately wipe excess chemical off skin with a dry soft cloth (reduce bulk load).

    • Wash: Wash with soap and copious water for 15 minutes.[4] Note: Soap is essential to micellize the lipophilic biphenyl tail.

Disposal Plan
  • Segregation: Dispose of as "Organic Waste - Halogen Free" (unless halogenated solvents are used).[1]

  • Quenching (Optional): If disposing of pure material, treat with aqueous sodium bisulfite to form the adduct, reducing volatility and reactivity before disposal.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Biphenyl-4-carboxaldehyde (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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